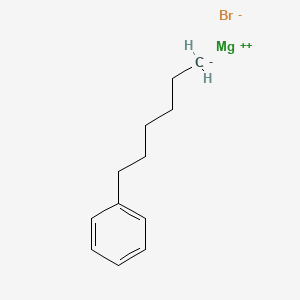
Magnesium, bromo(6-phenylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo(6-phenylhexyl)- is a chemical compound with the molecular formula C12H17BrMg. It is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(6-phenylhexyl)- typically involves the reaction of magnesium turnings with 6-bromo-1-phenylhexane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+C6H5(CH2)5Br→C6H5(CH2)5MgBr
Industrial Production Methods
Industrial production of Grignard reagents, including Magnesium, bromo(6-phenylhexyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and drying tubes to maintain anhydrous conditions. The reaction mixture is typically heated to facilitate the formation of the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo(6-phenylhexyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Substitution Reactions: Can participate in substitution reactions with halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to moderate heating.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo(6-phenylhexyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism of action of Magnesium, bromo(6-phenylhexyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The Grignard reagent acts as a strong nucleophile, forming a new carbon-carbon bond and resulting in the formation of alcohols or other products, depending on the reaction conditions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo(6-phenylmethoxy)hexyl-
- Magnesium, bromo(6-phenylbutyl)-
- Magnesium, bromo(6-phenylpropyl)-
Uniqueness
Magnesium, bromo(6-phenylhexyl)- is unique due to its specific structure, which allows for the formation of carbon-carbon bonds with a phenyl group attached to a hexyl chain. This structural feature provides distinct reactivity and selectivity in organic synthesis compared to other similar compounds.
Eigenschaften
CAS-Nummer |
195304-57-5 |
|---|---|
Molekularformel |
C12H17BrMg |
Molekulargewicht |
265.47 g/mol |
IUPAC-Name |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7-8,10-11H,1-4,6,9H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BKQQOLHDRHCWBU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
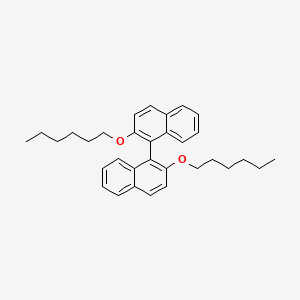
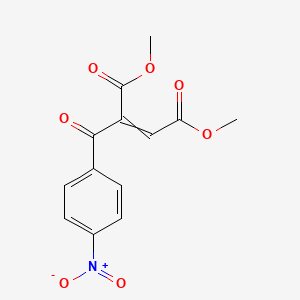
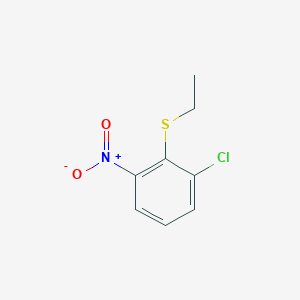

![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
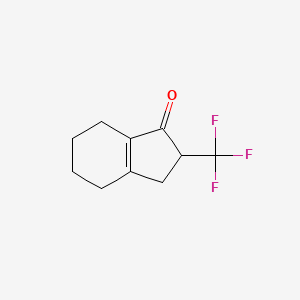
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)





